1-Methylpyrrole-2-acetic acid
Overview
Description
1-Methylpyrrole-2-acetic acid is a chemical compound that has been studied in various contexts, including its role in ionic liquids, its potential as a precursor in the biosynthesis of tropane alkaloids, and its interactions with other compounds in chemical reactions. While it has been investigated for its potential in forming ionic liquids, it has been found to be a poor precursor for tropane alkaloids in plants .
Synthesis Analysis
The synthesis of this compound and related compounds has been explored in several studies. For instance, specific isotopically labeled versions of this compound were synthesized to investigate its role as a precursor in the biosynthesis of tropane alkaloids . Additionally, the synthesis of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been reported, which involved the reaction of 2-hydroxypyridine and chloroacetic acid . The synthesis of 2-arylpyrrolo[2,3,4-kl]acridin-1(2H)-ones using acetic acid as a catalyst under solvent-free conditions also relates to the chemistry of pyrrole-acetic acid derivatives .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been characterized by techniques like X-ray diffraction, revealing a ketonic configuration without a betaine structure and the presence of intermolecular hydrogen bonds . Similarly, the molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids have been studied using NMR spectral and X-ray data .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, the photoaddition of stilbene to 1-methylpyrrole in the presence of protic solvents like acetic acid has been studied, leading to the formation of different pyrrole derivatives . Lithiation reactions of pyrrol-2-acetic acids have also been performed to synthesize 2-alkylpyrroles, demonstrating the reactivity of the pyrrole-acetic acid moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been analyzed in several studies. Protic ionic liquids based on oligomeric anions derived from N-methylpyrrolidine-acetic acid mixtures have been examined for their fluidity and conductivity, providing insights into the ionicity and dissociation behavior of these mixtures . The absorption and fluorescence spectra of complexes formed between 2-methylaminopyridine and acetic acid have been characterized, indicating the formation of weak bands attributed to the 2(1H)-pyridinimine moiety .
Scientific Research Applications
Pyrolysis of Polysaccharides
1-Methylpyrrole-2-acetic acid is involved in the pyrolysis of polysaccharides, specifically in the formation of acetic acid during the pyrolytic process. The study delves into the pyrolytic behavior of various naturally occurring and synthetic polysaccharides, emphasizing the chemical mechanisms involved in the formation of small carbon compounds, including acetic acid. The formation of acetic acid and other compounds is influenced by linkage types and the presence of inorganic additives, shedding light on the complex pathways and mechanisms in polysaccharide pyrolysis Ponder & Richards, 1994.
Acidizing Operations in Oil and Gas
The organic acid variants, including this compound, are reviewed for their roles in acidizing operations within carbonate and sandstone formations. While hydrochloric acid is commonly used, its drawbacks have led to the exploration of organic acids as alternatives. This review comprehensively covers the advancements, technology, and issues associated with the use of organic acids in these operations, providing an in-depth understanding of their applications and limitations Alhamad et al., 2020.
Cell Death Regulation in Yeasts
Acetic acid, a component related to this compound, is studied for its role in regulating cell death in yeasts. This review compiles studies performed with lethal concentrations of acetic acid, providing insights into the regulated cell death mechanisms induced by acetic acid. This understanding is crucial for designing improved strategies in biotechnology and biomedicine Chaves et al., 2021.
Carboxylic Acids Reactive Extraction
This compound is relevant in the context of reactive extraction of carboxylic acids using organic solvents and supercritical fluids. This review discusses the efficiency of acetic acid extraction and the benefits of using supercritical CO2, highlighting the environmentally benign and non-polluting characteristics of this solvent. The process is considered efficient and competitive compared to other separation methods Djas & Henczka, 2018.
Organic Acids in Stimulation Purposes
The paper reviews the use of organic acids, including this compound, for stimulation purposes in oil and gas operations. The focus is on their retardation performance, solubility of reaction product salts, and applications such as reducing corrosion rate, dissolving drilling mud filter cakes, and acting as iron-sequestering agents. The review provides a comprehensive guide for researchers and differentiates between various applications of organic acids Alhamad et al., 2020.
Safety and Hazards
The safety data sheet for 1-Methylpyrrole-2-acetic acid indicates that it has a GHS07 classification, with hazard statements H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-2-3-6(8)5-7(9)10/h2-4H,5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYOUHJJSOLSJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176302 | |
Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21898-59-9 | |
Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21898-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-pyrrole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrrole-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary metabolic pathway of Tolmetin in the human body, and how does it differ from other species?
A: Tolmetin, a drug containing the 1-Methylpyrrole-2-acetic acid moiety, is primarily metabolized in humans and monkeys through conjugation. [] The major metabolite found in their urine is 5-p-Carboxybenzoyl-1-methylpyrrole-2-acetic acid. Interestingly, rats display a different metabolic profile and do not exhibit significant conjugation of Tolmetin. [] This interspecies difference highlights the importance of considering metabolic variations during drug development.
Q2: How does the structure of this compound derivatives relate to their anti-inflammatory activity?
A: While the provided abstracts do not contain specific data on the structure-activity relationship of this compound derivatives, they suggest that modifications to the benzene ring can influence their anti-inflammatory properties. For instance, the research explores the effects of adding a methyl group at the 4-position of the benzene ring in 5-Benzoyl-1-methylpyrrole-2-acetic acids. [] Further investigation into the structural modifications and their impact on activity would be valuable for designing more potent and selective anti-inflammatory agents.
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